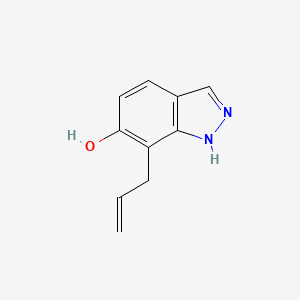

7-Allyl-1H-indazol-6-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

7-prop-2-enyl-1H-indazol-6-ol |

InChI |

InChI=1S/C10H10N2O/c1-2-3-8-9(13)5-4-7-6-11-12-10(7)8/h2,4-6,13H,1,3H2,(H,11,12) |

InChI Key |

YYAPBHXTRXEGTA-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1=C(C=CC2=C1NN=C2)O |

Origin of Product |

United States |

Development of a Synthetic Pathway:the Foremost Challenge is to Develop a Viable and Efficient Synthetic Route. Key Questions Include:

What would be the most effective starting materials?

Would the synthesis involve a Claisen rearrangement of a 6-allyloxy-1H-indazole precursor, or would the allyl group be introduced through a directed C-H activation or a cross-coupling reaction?

How can the regioselectivity of the substitution at the 7-position be controlled, which is often a challenge in indazole synthesis?

Physicochemical Characterization:once Synthesized, a Complete Characterization of the Compound S Properties is Essential. This Would Involve:

Structural Elucidation: Confirmation of the molecular structure using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and potentially X-ray crystallography.

Purity Analysis: Determination of purity using High-Performance Liquid Chromatography (HPLC) or other relevant techniques.

Physicochemical Properties: Measurement of key parameters like melting point, boiling point, solubility in various solvents, and pKa.

Investigation of Biological Activity:a Primary Focus of Future Research Would Likely Be the Exploration of Its Pharmacological Potential. a Broad Based Screening Approach Would Be Necessary to Identify Any Biological Activity. Key Research Questions Include:

Does the compound exhibit any activity against common cancer cell lines?

Does it show any potential as an inhibitor of key enzymes, such as kinases or proteases, which are common targets for indazole-based drugs?

Does it possess any anti-inflammatory, antimicrobial, or antiviral properties?

Biological Activity and Molecular Mechanisms of 7 Allyl 1h Indazol 6 Ol

In Vitro Screening of 7-Allyl-1H-indazol-6-ol Against Diverse Biological Targets

No public data from in vitro screening of this compound against any biological targets is available.

Cellular Assays for Investigating the Effects of this compound on Cell Viability and Proliferation

There are no published studies detailing cellular assays conducted to determine the effects of this compound on cell viability or proliferation.

Identification of Protein Targets and Signalling Pathways Modulated by this compound

The protein targets and signaling pathways modulated by this compound have not been identified in any publicly accessible research.

Enzyme Inhibition and Activation Studies of this compound

No studies on the inhibitory or activatory effects of this compound on any enzymes have been published.

Gene Expression and Proteomic Profiling in Response to this compound Exposure

There is no available data on gene expression or proteomic profiling of cells or tissues exposed to this compound.

Investigation of this compound in Non-Human Pre-clinical Models

No preclinical studies involving non-human models and this compound have been reported in the scientific literature.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 7 Allyl 1h Indazol 6 Ol Derivatives

Systematic Modification of the 7-Allyl-1H-indazol-6-ol Scaffold for Biological Efficacy Optimization

The optimization of the this compound scaffold is a focal point of medicinal chemistry efforts aimed at enhancing its therapeutic potential. nih.govnih.gov The indazole core is recognized as a "privileged structural fragment" in drug discovery, known to be a part of several FDA-approved anticancer drugs. nih.gov Systematic modifications of this scaffold involve a variety of synthetic strategies, including cyclization, condensation, and substitution reactions, to generate a library of derivatives with diverse functionalities. longdom.org

One key area of modification is the N1 position of the indazole ring. For instance, the introduction of a tetrahydropyran-2-yl group at this position is a common strategy in the synthesis of indazole compounds. google.com Further modifications often involve reactions at other positions of the indazole ring, such as the introduction of an iodo group at the 3-position, which can then serve as a handle for further diversification through cross-coupling reactions. nih.gov

The overarching goal of these systematic modifications is to explore the chemical space around the this compound core to identify derivatives with improved potency, selectivity, and pharmacokinetic properties. The biological evaluation of these synthesized compounds is a critical step in assessing their efficacy and safety profiles. longdom.org

Impact of Substituent Effects on the Activity Profile of this compound Analogs

The biological activity of this compound analogs is profoundly influenced by the nature and position of various substituents on the indazole ring. Structure-activity relationship (SAR) studies have revealed that even minor changes to the chemical structure can lead to significant differences in biological efficacy. nih.gov

For example, in a series of indazole derivatives, the introduction of nitro and ethoxy groups was found to significantly enhance anticancer potency. longdom.org Conversely, bromo substitutions exhibited more varied effects, influencing both anticancer and antioxidant activities. longdom.org These findings underscore the importance of electronic and steric effects of substituents in modulating the interaction of the molecule with its biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to correlate the chemical structure of compounds with their biological activity. For indazole derivatives, QSAR studies have been instrumental in understanding the structural requirements for their therapeutic effects. nih.gov

While specific QSAR models for this compound were not found, the principles of QSAR are broadly applied to the indazole class. These models typically use a range of molecular descriptors, including physicochemical and alignment-independent descriptors, to build a mathematical relationship that can predict the activity of new, unsynthesized compounds. nih.gov This predictive capability streamlines the drug design process by prioritizing the synthesis of compounds with the highest probability of being active. nih.gov

The insights gained from QSAR models can guide the rational design of more potent and selective indazole-based therapeutic agents. nih.gov By identifying the key molecular features that contribute positively or negatively to biological activity, chemists can make more informed decisions in the design of new analogs.

Computational Approaches in Rational Design of this compound Analogs

Computational methods, particularly molecular docking and virtual screening, are playing an increasingly important role in the rational design of this compound analogs. longdom.org These techniques allow researchers to predict how a molecule will bind to a specific biological target, such as a protein kinase, providing insights into the molecular basis of its activity. jocpr.com

Molecular docking simulations can help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the indazole derivative and the active site of the target protein. This information is invaluable for understanding the SAR and for designing new analogs with improved binding affinity. longdom.org

Virtual screening of large compound libraries against a specific target can rapidly identify potential hit compounds with the desired activity. longdom.org This approach, combined with the structural insights from molecular docking, accelerates the discovery of promising new drug candidates based on the this compound scaffold.

Influence of Stereochemistry on the Biological Activity of this compound Enantiomers

The influence of stereochemistry on the biological activity of chiral drugs is a fundamental concept in pharmacology. While specific studies on the enantiomers of this compound were not identified in the provided search results, the principles of stereoselectivity are highly relevant to this class of compounds if a chiral center is present or introduced.

In many cases, one enantiomer of a chiral drug is significantly more active than the other, a phenomenon known as Easson-Stedman hypothesis. This difference in activity arises from the three-dimensional nature of drug-receptor interactions. The specific spatial arrangement of atoms in one enantiomer may allow for a more optimal fit with the binding site of its biological target.

For derivatives of this compound that are chiral, it would be crucial to separate and evaluate the individual enantiomers to determine if the biological activity is stereospecific. This is a critical step in the development of a safe and effective drug, as the less active or inactive enantiomer could potentially contribute to off-target effects or an increased metabolic load.

Derivatization and Functionalization Strategies for 7 Allyl 1h Indazol 6 Ol

Regioselective C-H Functionalization of 7-Allyl-1H-indazol-6-ol

Direct C-H functionalization is a powerful tool for the late-stage modification of complex molecules, offering an atom-economical alternative to traditional cross-coupling reactions. For this compound, the benzene (B151609) portion of the molecule presents several C-H bonds that could be targeted for regioselective functionalization. Transition-metal-catalyzed C-H activation, particularly with rhodium and palladium catalysts, has been extensively used for the functionalization of indazole derivatives. nih.gov

The regioselectivity of such reactions on the this compound core would be dictated by the directing ability of the substituents and the inherent electronic properties of the ring system. The N1-H of the indazole can act as a directing group, guiding metal catalysts to the C7-position. However, with the C7-position already substituted with an allyl group, functionalization would likely be directed to other available positions on the benzene ring, namely C4 and C5. The hydroxyl group at C6 is a strong ortho-directing group, which could favor functionalization at the C5 position.

Strategies for the C-H functionalization of indazoles often involve the use of a directing group on one of the indazole nitrogens to ensure high regioselectivity. nih.gov For instance, a removable directing group could be installed on the N1 or N2 position to direct functionalization to a specific C-H bond, after which the directing group can be cleaved.

Potential C-H functionalization reactions for this compound could include arylation, alkenylation, and alkylation. For example, palladium-catalyzed direct arylation with aryl halides could introduce diverse aryl groups at either the C4 or C5 position, depending on the reaction conditions and directing group strategy employed. nih.gov

Below is a hypothetical data table illustrating potential regioselective C-H functionalization reactions for this compound, based on methodologies applied to related indazole systems.

| Entry | Coupling Partner | Catalyst/Ligand | Directing Group (on N1) | Predicted Major Product | Hypothetical Yield |

| 1 | 4-bromotoluene | Pd(OAc)₂ / DavePhos | Pivaloyl | 5-(p-tolyl)-7-allyl-1H-indazol-6-ol | 65% |

| 2 | Styrene | [RhCp*Cl₂]₂ / AgSbF₆ | Acetyl | 5-styryl-7-allyl-1H-indazol-6-ol | 72% |

| 3 | Methyl Acrylate | [Ru(p-cymene)Cl₂]₂ | Pyrimidyl | Methyl (E)-3-(7-allyl-6-hydroxy-1H-indazol-5-yl)acrylate | 68% |

This table presents hypothetical data based on functionalization strategies for the indazole core and is for illustrative purposes.

Synthesis of Prodrugs and Bioconjugates of this compound

The presence of a phenolic hydroxyl group and a secondary amine within the indazole ring makes this compound an ideal candidate for conversion into prodrugs. Prodrugs are inactive or less active derivatives of a parent drug that undergo biotransformation in the body to release the active compound. This strategy can be used to improve pharmacokinetic properties such as solubility, stability, and bioavailability.

The hydroxyl group at the C6 position can be esterified or converted into an ether or a carbamate. For instance, reaction with various carboxylic acids or their activated derivatives would yield esters that can be hydrolyzed in vivo by esterases. Similarly, the N1-H of the indazole ring can be alkylated or acylated to generate N-substituted derivatives. The choice of the promoiety would depend on the desired properties, such as the rate of hydrolysis and the release profile of the parent drug.

For bioconjugation, the functional groups of this compound can be used to covalently link the molecule to biomolecules like peptides, antibodies, or carrier proteins. The hydroxyl group could be functionalized with a linker that has a terminal group suitable for bioconjugation, such as a maleimide (B117702) or an alkyne for click chemistry. The allyl group also offers a handle for modification, for example, through thiol-ene reactions to attach sulfur-containing biomolecules.

| Prodrug/Bioconjugate Type | Functional Group Targeted | Promoety/Linker | Resulting Linkage | Potential Application |

| Ester Prodrug | 6-OH | Acetic Anhydride | Acetate Ester | Improved membrane permeability |

| Carbamate Prodrug | 6-OH | N-succinimidyl-N-methylcarbamate | Methylcarbamate | Controlled release |

| N-Alkyl Prodrug | N1-H | Amino acid ester (e.g., Glycine methyl ester) | N-CH₂-CO₂Me | Targeted delivery |

| Bioconjugate | 6-OH | Maleimido-PEG-linker | Ether-Maleimide | Antibody-drug conjugate |

| Bioconjugate | 7-Allyl | Cysteine-containing peptide | Thioether | Peptide-drug conjugate |

This table is for illustrative purposes and shows potential strategies for prodrug and bioconjugate synthesis.

Preparation of Fluorescent and Spin-Labeled Probes Based on this compound

To study the mechanism of action, distribution, and target engagement of this compound, it can be chemically modified with reporter tags such as fluorescent dyes or spin labels. These probes can be visualized using techniques like fluorescence microscopy or electron paramagnetic resonance (EPR) spectroscopy.

The synthesis of fluorescent probes would involve attaching a fluorophore to the this compound core. The hydroxyl group is a convenient site for such modifications. For example, it can be reacted with fluorescent dyes containing a reactive group like a sulfonyl chloride (e.g., dansyl chloride) or an isothiocyanate (e.g., fluorescein (B123965) isothiocyanate) to form stable sulfonates or thiocarbamates, respectively. The choice of fluorophore would depend on the desired photophysical properties, such as excitation and emission wavelengths.

For spin-labeling, a stable radical, typically a nitroxide moiety like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) or a doxyl group, can be introduced. nih.gov These can be attached via the hydroxyl group by forming an ether or ester linkage with a functionalized spin label. The resulting spin-labeled probe can provide information about the local environment and dynamics of the molecule.

| Probe Type | Reporter Tag | Attachment Site | Synthetic Strategy | Potential Application |

| Fluorescent Probe | Dansyl Chloride | 6-OH | Sulfonate ester formation | Cellular imaging |

| Fluorescent Probe | 7-Nitrobenz-2-oxa-1,3-diazole (NBD) | 6-OH | Ether linkage formation | Studying membrane interactions |

| Spin-Labeled Probe | 4-Isocyanato-TEMPO | 6-OH | Carbamate linkage formation | EPR studies of protein binding |

| Spin-Labeled Probe | Doxylstearic acid | 6-OH | Ester linkage formation | Investigating lipid bilayer interactions |

This table provides hypothetical examples of tagged probes based on the this compound scaffold.

Development of Polymeric Materials Incorporating this compound Moieties

The incorporation of bioactive molecules into polymeric materials can lead to the development of functional materials with applications in drug delivery, medical devices, and specialty coatings. This compound possesses two functional groups, the allyl and the hydroxyl group, that can be utilized for polymerization.

The allyl group at the C7 position is a versatile handle for polymerization. It can undergo free-radical polymerization or be used in controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) to create well-defined polymers. Additionally, the allyl group can participate in olefin metathesis reactions, such as ring-opening metathesis polymerization (ROMP) if incorporated into a cyclic monomer, or acyclic diene metathesis (ADMET) polymerization.

The hydroxyl group at C6 can be used in step-growth polymerization. For example, it can react with diacids or diisocyanates to form polyesters and polyurethanes, respectively. By using this compound as a comonomer, its specific properties can be imparted to the resulting polymer. The combination of both the allyl and hydroxyl functionalities allows for the synthesis of cross-linked materials or for post-polymerization modification.

| Polymerization Strategy | Functional Group Utilized | Comonomer(s) | Resulting Polymer Type | Potential Application |

| Free-Radical Polymerization | 7-Allyl | Styrene, Acrylates | Copolymer with indazole side chains | Bioactive coating |

| ADMET Polymerization | 7-Allyl | 1,9-decadiene | Polyalkenylene with indazole moieties | Functional material |

| Polyesterification | 6-OH | Adipoyl chloride | Polyester | Biodegradable drug-eluting polymer |

| Polyurethane Formation | 6-OH | Hexamethylene diisocyanate | Polyurethane | Biocompatible medical device material |

This table illustrates potential pathways for incorporating this compound into polymeric structures.

Analytical Methodologies for 7 Allyl 1h Indazol 6 Ol Research

Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity and Stability Assessment of 7-Allyl-1H-indazol-6-ol

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the assessment of purity and stability of pharmaceutical compounds, including indazole derivatives. The development of a robust HPLC method for this compound would be a critical step in its chemical and pharmacological profiling.

A typical HPLC method development would involve a systematic evaluation of stationary phases, mobile phase composition, and detection wavelengths to achieve optimal separation and sensitivity. For indazole derivatives, reversed-phase HPLC is commonly employed. A C18 column is often the stationary phase of choice, providing a nonpolar surface for the separation of moderately polar compounds like indazole derivatives.

The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate buffer or formic acid in water) and an organic modifier (like acetonitrile or methanol). The gradient or isocratic elution profile would be optimized to ensure the separation of this compound from any potential impurities, starting materials, or degradation products. The selection of the mobile phase composition is crucial for achieving good peak shape and resolution.

Detection is typically performed using a UV-Vis detector, as the indazole ring system is chromophoric. The selection of an appropriate detection wavelength, likely near the absorbance maximum of the compound, is essential for achieving high sensitivity. A photodiode array (PDA) detector could also be employed to obtain spectral information, which can aid in peak identification and purity assessment.

Validation of the developed HPLC method would be performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). Stability-indicating HPLC methods are particularly important for assessing the degradation of the compound under various stress conditions (e.g., acid, base, oxidation, heat, and light).

Illustrative HPLC Method Parameters for an Indazole Derivative:

| Parameter | Example Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table presents a hypothetical set of starting conditions for the HPLC analysis of an indazole derivative like this compound. Actual conditions would require experimental optimization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Profiling of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound research, GC-MS could be employed for profiling volatile metabolites in biological samples or for identifying volatile impurities in the synthesized compound.

For GC-MS analysis, derivatization of the analyte may be necessary to increase its volatility and thermal stability. The hydroxyl group of this compound, for instance, could be silylated using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to produce a more volatile trimethylsilyl (TMS) derivative.

The derivatized sample would then be injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A nonpolar or moderately polar capillary column would likely be used. The temperature program of the GC oven is a critical parameter that is optimized to achieve good separation of the analytes.

As the separated compounds elute from the GC column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that can be used for structural elucidation and identification by comparison with spectral libraries. The fragmentation patterns of indole and indazole derivatives in GC-MS have been studied, which can aid in the identification of unknown metabolites or impurities. researchgate.netnih.gov

Hypothetical GC-MS Parameters for a Derivatized Indazole Compound:

| Parameter | Example Condition |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 300 °C (5 min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-550 m/z |

| Derivatization | Silylation with BSTFA |

This table provides an example of GC-MS conditions that could be adapted for the analysis of a derivatized form of this compound. Method development and validation are essential.

Electrochemical Methods for the Detection and Quantification of this compound

Electrochemical methods offer a sensitive and often cost-effective alternative for the detection and quantification of electroactive compounds. Given the presence of the indazole ring and the hydroxyl group, this compound is likely to be electrochemically active and thus amenable to analysis by techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV).

The development of an electrochemical sensor for this compound would involve the selection of a suitable working electrode material. Glassy carbon electrodes (GCE), boron-doped diamond electrodes (BDDE), and chemically modified electrodes are potential candidates. The electrochemical behavior of the compound would be investigated by studying the effect of pH, scan rate, and other experimental parameters on its voltammetric response.

The oxidation or reduction peaks observed in the voltammograms can be used for qualitative and quantitative analysis. The peak potential provides information about the redox properties of the molecule, while the peak current is proportional to its concentration. Electrochemical methods can be particularly useful for the analysis of biological fluids and pharmaceutical formulations. The synthesis and functionalization of indazole derivatives have been explored using electrochemical methods, indicating the electroactive nature of the indazole scaffold. nih.govnih.gov

Potential Parameters for Voltammetric Analysis of an Indazole Derivative:

| Parameter | Example Condition |

| Working Electrode | Glassy Carbon Electrode (GCE) |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum wire |

| Supporting Electrolyte | 0.1 M Phosphate Buffer (pH 7.0) |

| Technique | Differential Pulse Voltammetry (DPV) |

| Potential Range | 0.0 to +1.2 V |

| Pulse Amplitude | 50 mV |

This table outlines a possible set of conditions for the electrochemical analysis of an electroactive indazole derivative. The specific parameters for this compound would need to be determined experimentally.

Spectrophotometric Techniques for Monitoring Reactions Involving this compound

UV-Visible spectrophotometry is a simple, rapid, and widely available technique that can be used for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The indazole nucleus in this compound is expected to have a characteristic UV absorbance profile, making it a suitable candidate for spectrophotometric analysis.

A spectrophotometric method for this compound would involve determining its wavelength of maximum absorbance (λmax) in a suitable solvent. The absorbance at this wavelength is directly proportional to the concentration of the compound, following the Beer-Lambert law. This technique can be used for the quantification of the pure compound, in pharmaceutical formulations, and for monitoring the progress of chemical reactions.

For reaction monitoring, the change in absorbance at a specific wavelength can be followed over time to determine the reaction kinetics. Derivative spectrophotometry can also be employed to enhance the resolution of overlapping spectra and to reduce background interference. ptfarm.plijpras.com While spectrophotometry is a powerful tool, it may lack the specificity of chromatographic methods when dealing with complex mixtures.

Illustrative Spectrophotometric Analysis Parameters:

| Parameter | Example Value |

| Solvent | Methanol or Ethanol |

| Wavelength of Max. Absorbance (λmax) | To be determined (typically in the 250-300 nm range for indazoles) |

| Concentration Range | To be determined based on molar absorptivity |

| Path Length | 1 cm |

| Technique | Zero-order or first-derivative spectrophotometry |

This table provides a general outline for developing a spectrophotometric method for an indazole derivative. The specific λmax and linear range for this compound would need to be experimentally established.

Pharmacokinetic Assay Development for this compound in Pre-clinical Models

Pharmacokinetic (PK) studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. The development of a sensitive and specific bioanalytical assay is a prerequisite for conducting PK studies of this compound in pre-clinical models such as rodents.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed. An LC-MS/MS method for this compound would involve developing an efficient extraction procedure to isolate the compound from biological matrices like plasma, urine, or tissue homogenates. Common extraction techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.

The chromatographic separation would be performed using a rapid HPLC or UHPLC method, followed by detection using a triple quadrupole mass spectrometer. The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard.

The assay would be fully validated according to regulatory guidelines, including the assessment of selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability. The validated assay can then be used to determine the concentration-time profile of this compound in pre-clinical species following administration, providing crucial data for understanding its pharmacokinetic properties. nih.gov

Typical Components of a Pre-clinical Pharmacokinetic Assay:

| Component | Description |

| Biological Matrix | Plasma, blood, urine, tissue homogenates |

| Sample Preparation | Protein precipitation, liquid-liquid extraction, or solid-phase extraction |

| Analytical Technique | LC-MS/MS |

| Internal Standard | A structurally similar compound, often a stable isotope-labeled analog |

| Validation Parameters | Accuracy, precision, linearity, selectivity, recovery, matrix effect, stability |

This table outlines the key aspects of developing a pharmacokinetic assay for a novel compound. The specific details of the assay for this compound would be determined during method development and validation.

Potential Applications and Future Directions for 7 Allyl 1h Indazol 6 Ol

Role of 7-Allyl-1H-indazol-6-ol as a Chemical Probe in Cell Biology

The indazole core is a key feature in many biologically active compounds, making this compound a candidate for development as a chemical probe. nih.govresearchgate.net Chemical probes are small molecules used to study and manipulate biological systems. The utility of this compound as a chemical probe would stem from the biological interactions of the indazole ring system, which is present in a variety of therapeutic agents. nih.gov

The allyl group offers a reactive handle for "click chemistry" or other bio-orthogonal reactions, allowing for the attachment of reporter molecules such as fluorophores or biotin. This would enable the visualization and tracking of the molecule's interactions within a cell. The phenolic hydroxyl group can participate in hydrogen bonding, potentially influencing the molecule's binding affinity and selectivity for specific biological targets.

Table 1: Potential Applications of this compound as a Chemical Probe

| Application Area | Rationale |

|---|---|

| Target Identification and Validation | The indazole scaffold can be modified to bind to specific proteins. The allyl group allows for the attachment of affinity tags to isolate and identify these target proteins. |

| Enzyme Inhibition Studies | Indazole derivatives have been shown to inhibit various enzymes. researchgate.net The specific substitution pattern of this compound could confer selectivity for certain enzymes, allowing for the study of their function in cellular pathways. |

| Imaging Cellular Processes | By attaching a fluorescent dye to the allyl group, the molecule could be used to visualize specific cellular structures or processes where it localizes. |

Detailed research findings on related indazole derivatives show their efficacy as inhibitors of enzymes like FGFR and kinases, suggesting that this compound could be engineered to probe these or other enzyme families. researchgate.netnih.gov

Exploration of this compound in Agrochemical Development

The phenolic hydroxyl group is a common feature in naturally occurring pesticides and defense compounds in plants. nih.govwikipedia.org This suggests that this compound could be explored for applications in agrochemical development. Phenolic compounds can exhibit a range of biological activities relevant to agriculture, including antifungal, antibacterial, and herbicidal properties. nih.gov

The indazole ring itself is a heterocyclic scaffold that has been investigated in the context of agrochemicals. The combination of the phenolic hydroxyl group and the indazole core in this compound could lead to synergistic effects, enhancing its potential as a lead compound for new agrochemicals. The allyl group could be further functionalized to modulate the compound's physical properties, such as solubility and stability, which are crucial for its effectiveness in an agricultural setting.

Table 2: Potential Agrochemical Applications of this compound

| Application | Potential Mechanism of Action |

|---|---|

| Fungicide | The phenolic hydroxyl group could disrupt fungal cell membranes or inhibit essential enzymes. The indazole core may contribute to this activity. |

| Herbicide | The compound could interfere with metabolic pathways specific to plants, leading to growth inhibition or death. |

| Insecticide | While less common for phenolic indazoles, the molecule could potentially act as a neurotoxin or disrupt insect development. |

Research on other phenolic compounds has demonstrated their ability to act as protective agents in plants against various pathogens and herbivores. wikipedia.org This provides a strong rationale for investigating the agrochemical potential of this compound.

Potential for this compound in Catalysis or Organic Synthesis

The structural features of this compound make it a molecule of interest for applications in catalysis and organic synthesis. The indazole nucleus can act as a ligand for transition metals, forming catalysts for a variety of organic transformations. The specific substitution pattern on the indazole ring can be used to tune the electronic and steric properties of the resulting catalyst, influencing its activity and selectivity.

The allyl group is a versatile functional group in organic synthesis, participating in a wide range of reactions. wikipedia.org It can undergo allylation reactions, which are important for the formation of carbon-carbon bonds. wikipedia.org Furthermore, the hydroxyl group can be used as a directing group in catalytic reactions or can be transformed into other functional groups, adding to the synthetic utility of the molecule.

Table 3: Potential Roles of this compound in Synthesis and Catalysis

| Role | Description |

|---|---|

| Ligand for Catalysis | The nitrogen atoms of the indazole ring can coordinate with metal centers to form catalysts for cross-coupling reactions, hydrogenations, or other transformations. |

| Synthetic Intermediate | The allyl and hydroxyl groups can be chemically modified to build more complex molecules. The allyl group is particularly useful for introducing new stereocenters. nih.gov |

| Organocatalyst | The molecule itself, or a derivative, could potentially act as an organocatalyst, for example, in asymmetric synthesis. |

The development of copper-catalyzed C3-allylation of indazoles highlights the synthetic interest in allyl-substituted indazoles. nih.gov

Utilization of this compound in the Development of Advanced Materials

The allyl group present in this compound is a key functional group for the development of advanced materials, particularly polymers. nih.govnih.gov Allyl-functionalized molecules can serve as monomers or cross-linking agents in polymerization reactions. The reactivity of the double bond in the allyl group allows for the formation of polymer networks with tailored properties. acs.org

One promising area is the synthesis of functional polymers and hydrogels through thiol-ene "click" chemistry. mdpi.com This reaction is highly efficient and can be carried out under mild conditions, making it suitable for the creation of biocompatible materials for applications in drug delivery and tissue engineering. abo.fi The indazole and phenolic moieties would be incorporated into the polymer structure, potentially imparting specific biological or physical properties to the resulting material.

Table 4: Potential Applications of this compound in Materials Science

| Material Type | Potential Properties and Applications |

|---|---|

| Functional Polymers | Incorporation of the indazole-phenol moiety could introduce properties such as UV-absorption, antioxidant activity, or specific binding capabilities. |

| Hydrogels | Cross-linking through the allyl group could form hydrogels for controlled drug release, with the indazole core potentially providing therapeutic activity. mdpi.com |

| Coatings and Adhesives | The reactive nature of the allyl group could be utilized in the formulation of specialized coatings and adhesives with enhanced properties. |

The synthesis of allyl-functionalized polysaccharides for 3D printable hydrogels demonstrates the potential of allyl groups in creating sophisticated materials for biomedical applications. mdpi.com

Emerging Research Areas and Interdisciplinary Collaborations Pertaining to this compound

The multifaceted potential of this compound opens up several avenues for emerging research and interdisciplinary collaborations. The convergence of its potential biological activity, synthetic versatility, and utility in materials science suggests that a collaborative approach would be most fruitful in exploring its full potential.

Future research could focus on several key areas:

Medicinal Chemistry and Chemical Biology: Synthesis of a library of derivatives of this compound to explore their structure-activity relationships (SAR) for various biological targets. Collaboration with cell biologists would be crucial for testing these compounds in cellular and animal models.

Agrochemical Science and Plant Biology: Investigation of the herbicidal, fungicidal, and insecticidal properties of the compound and its analogues. Collaboration with plant scientists could elucidate its mechanism of action and its effects on plant physiology.

Polymer Chemistry and Materials Science: Development of novel polymers and biomaterials incorporating this compound. Collaboration with biomedical engineers would be essential for designing and testing these materials for applications such as drug delivery systems or tissue engineering scaffolds.

Catalysis and Organic Synthesis: Exploration of the use of this compound and its derivatives as ligands for asymmetric catalysis or as building blocks for the synthesis of complex natural products.

An interdisciplinary approach, combining the expertise of chemists, biologists, and materials scientists, will be paramount in unlocking the full scientific and commercial potential of this compound and related compounds.

Conclusion and Outlook on 7 Allyl 1h Indazol 6 Ol Research

Synthesis of Major Findings and Contributions on 7-Allyl-1H-indazol-6-ol

A thorough search of peer-reviewed scientific journals, patents, and chemical repositories indicates a complete absence of studies on this compound. As of this writing, there are no published papers detailing its synthesis, characterization, or investigation into its chemical or biological properties. Therefore, it is not possible to synthesize any findings or contributions, as the scientific community has not yet directed its attention to this specific molecule. The primary finding is the identification of a significant gap in the chemical literature concerning this particular indazole derivative.

Broader Impact and Implications of this compound Research

Without any empirical data, the broader impact and implications of research into this compound remain entirely speculative. However, the indazole core is a well-established "privileged scaffold" in medicinal chemistry, known to be a component in a variety of biologically active compounds. nih.govpnrjournal.comresearchgate.net The introduction of allyl and hydroxyl groups at the 7- and 6-positions, respectively, could potentially lead to novel pharmacological profiles.

The potential implications could span several fields:

Medicinal Chemistry: Depending on its three-dimensional structure and chemical properties, the compound could be investigated as a candidate for various therapeutic targets. The indazole nucleus is found in drugs with anti-inflammatory, anti-cancer, and anti-HIV properties. nih.gov

Materials Science: The specific substitution pattern might confer unique photophysical or electronic properties, making it a candidate for investigation in materials science, although this is highly speculative.

Synthetic Chemistry: The development of a novel synthetic route to create this specific substitution pattern on the indazole ring could be a significant contribution to organic synthesis methodologies. nih.govorganic-chemistry.org

Ultimately, any discussion of impact is hypothetical and awaits the first report of the compound's synthesis and biological evaluation.

Unresolved Questions and Future Research Imperatives for this compound

Given that this compound is an uncharacterized compound, the entire field of its study consists of unresolved questions. The following points represent the most immediate and critical research imperatives.

Q & A

Q. What strategies resolve discrepancies in biological activity due to varying experimental protocols?

- Answer: Standardize protocols using positive controls (e.g., known inhibitors) and harmonize assay parameters (pH, incubation time). Perform meta-analyses of published data to identify confounding variables, such as cell passage number or buffer composition .

Methodological Guidance

- Crystallography: Use WinGX for data integration and ORTEP for visualizing anisotropic displacement ellipsoids .

- Data Analysis: Apply iterative triangulation (e.g., combining NMR, MS, and XRD data) to resolve structural ambiguities .

- Writing: Follow IMRaD format, with explicit details on synthetic yields, spectral assignments, and statistical significance of bioactivity results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.